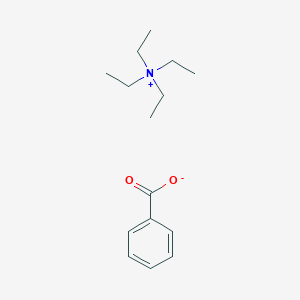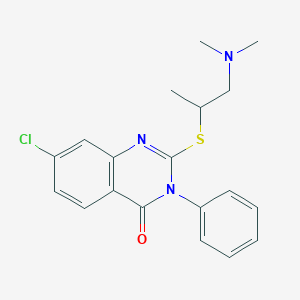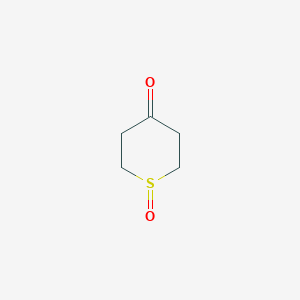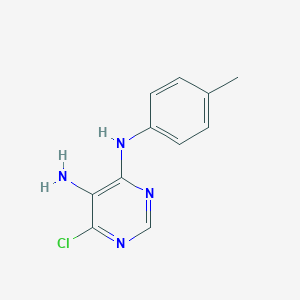
6-Chloro-N4-(p-tolyl)pyrimidine-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N4-(p-tolyl)pyrimidine-4,5-diamine is a chemical compound with the molecular formula C12H12ClN5. It is commonly referred to as CTX-0294885 and is a pyrimidine-based inhibitor of the protein kinase CHK1. CHK1 is an important regulator of the cell cycle and is involved in the DNA damage response pathway. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making CTX-0294885 a potential candidate for cancer treatment.
Mechanism Of Action
CHK1 is a serine/threonine kinase that is activated in response to DNA damage. CHK1 phosphorylates several downstream targets, including CDC25A, which is involved in the G1/S checkpoint of the cell cycle. Inhibition of CHK1 by CTX-0294885 leads to the accumulation of DNA damage and the activation of the DNA damage response pathway, ultimately resulting in cell death.
Biochemical And Physiological Effects
CTX-0294885 has been shown to inhibit CHK1 in a dose-dependent manner. Inhibition of CHK1 by CTX-0294885 results in the accumulation of DNA damage and the activation of the DNA damage response pathway. This leads to cell cycle arrest and apoptosis in cancer cells. In addition, CTX-0294885 has been shown to enhance the cytotoxicity of DNA-damaging agents in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of CTX-0294885 is its specificity for CHK1 inhibition. This reduces the potential for off-target effects and toxicity. In addition, CTX-0294885 has been shown to enhance the efficacy of DNA-damaging agents in cancer cells, making it a potential candidate for combination therapy. However, one limitation of CTX-0294885 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on CTX-0294885. One area of interest is the development of more potent and selective CHK1 inhibitors. In addition, further preclinical studies are needed to evaluate the efficacy of CTX-0294885 in combination with other DNA-damaging agents in various cancer types. Finally, clinical trials are needed to evaluate the safety and efficacy of CTX-0294885 in cancer patients.
Synthesis Methods
The synthesis of CTX-0294885 has been described in several scientific publications. One method involves the reaction of 6-chloropyrimidine-4,5-diamine with p-toluidine in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to yield CTX-0294885.
Scientific Research Applications
CTX-0294885 has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that CHK1 inhibition by CTX-0294885 can enhance the efficacy of DNA-damaging agents such as cisplatin and gemcitabine in various cancer cell lines. In addition, CTX-0294885 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models.
properties
CAS RN |
17465-94-0 |
|---|---|
Product Name |
6-Chloro-N4-(p-tolyl)pyrimidine-4,5-diamine |
Molecular Formula |
C11H11ClN4 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
6-chloro-4-N-(4-methylphenyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H11ClN4/c1-7-2-4-8(5-3-7)16-11-9(13)10(12)14-6-15-11/h2-6H,13H2,1H3,(H,14,15,16) |
InChI Key |
FBDDGVBGBAHKJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



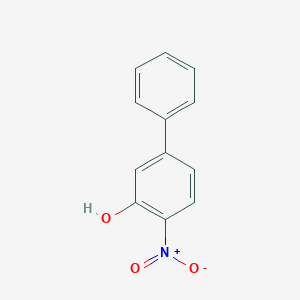
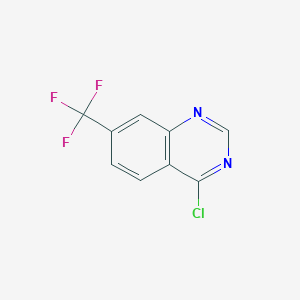
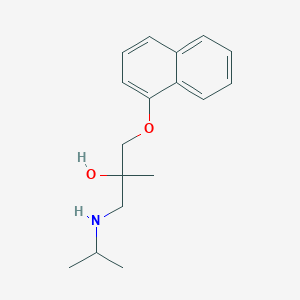
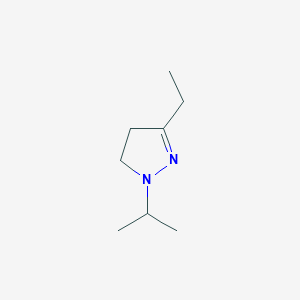
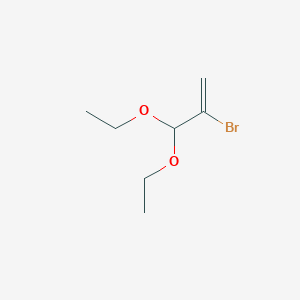
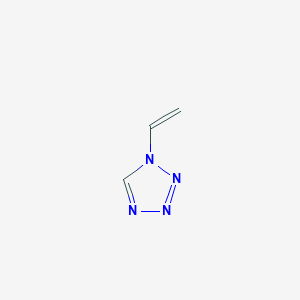
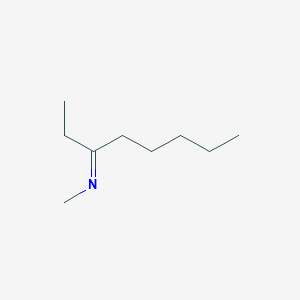
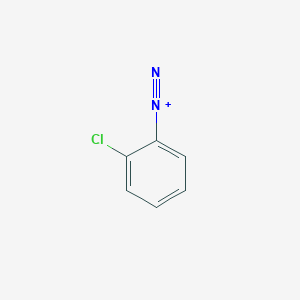
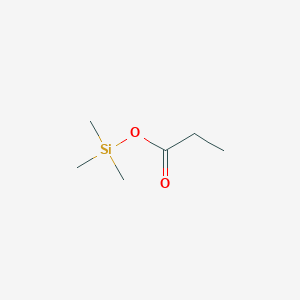
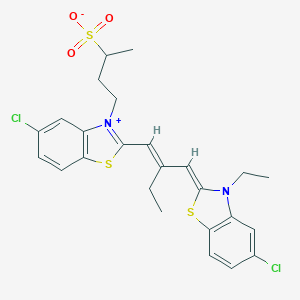
![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
